4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl-
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Overview
Description
4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with methoxyphenyl and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.
Substitution Reactions:
Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards target proteins, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol, 1,2-bis[(4-hydroxyphenyl)methyl]-3,4-dimethyl-: Similar structure but with hydroxy groups instead of methoxy groups.
4-Piperidinol, 1,2-bis[(4-chlorophenyl)methyl]-3,4-dimethyl-: Similar structure but with chloro groups instead of methoxy groups.
4-Piperidinol, 1,2-bis[(4-nitrophenyl)methyl]-3,4-dimethyl-: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl- imparts unique electronic and steric properties, enhancing its reactivity and binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
61334-35-8 |
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Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C23H31NO3/c1-17-22(15-18-5-9-20(26-3)10-6-18)24(14-13-23(17,2)25)16-19-7-11-21(27-4)12-8-19/h5-12,17,22,25H,13-16H2,1-4H3 |
InChI Key |
OVASTZRUDMMZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1(C)O)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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